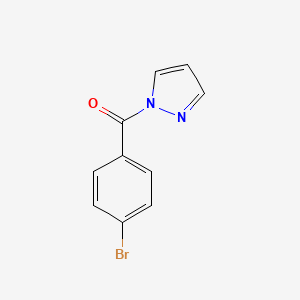![molecular formula C18H20N2O B5853540 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the early 2000s and has gained popularity among researchers due to its potential applications in scientific research. MPBD is classified as a psychoactive substance and is known to have stimulant effects on the central nervous system.
作用机制
The exact mechanism of action of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it is believed to interact with the dopamine and norepinephrine transporters in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the central nervous system and the characteristic stimulant effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide are similar to those of other psychoactive substances such as amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide also leads to increased levels of dopamine and norepinephrine in the brain, resulting in increased alertness, euphoria, and decreased appetite.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide in scientific research is that it is relatively easy to synthesize and is readily available. However, one limitation is that its effects on the central nervous system are similar to those of other psychoactive substances, making it difficult to distinguish its effects from those of other drugs.
未来方向
There are several future directions for research involving 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new psychoactive substances that have similar effects to 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide use on the brain and behavior. Additionally, research is needed to understand the potential therapeutic applications of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide in the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been shown to have stimulant effects on the central nervous system and is believed to interact with the dopamine and norepinephrine transporters in the brain. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has several advantages and limitations for use in scientific research, and there are several future directions for research involving this compound.
合成方法
The synthesis of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-(1-pyrrolidinyl)aniline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is relatively complex and requires expertise in organic chemistry.
科学研究应用
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been used in scientific research to study the effects of psychoactive substances on the central nervous system. It has been shown to have stimulant effects, similar to other psychoactive substances such as amphetamines. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been used in studies to investigate the neurochemical mechanisms underlying addiction and substance abuse.
属性
IUPAC Name |
4-methyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)18(21)19-16-5-4-6-17(13-16)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXDEGOYLTXUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)



![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)
